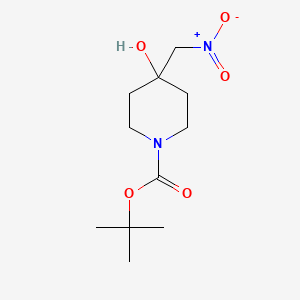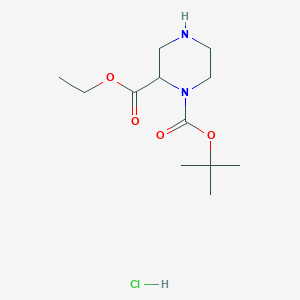
1-Ethynylcyclopropan-1-amine
Vue d'ensemble
Description
1-Ethynylcyclopropan-1-amine is a chemical compound with the CAS Number: 253435-41-5 . Its molecular weight is 81.12 and its molecular formula is C5H7N .
Molecular Structure Analysis
The InChI code for 1-Ethynylcyclopropan-1-amine is 1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 . The ChemSpider ID is 32974292 .Physical And Chemical Properties Analysis
1-Ethynylcyclopropan-1-amine has a density of 1.0±0.1 g/cm3, a boiling point of 77.8±19.0 °C at 760 mmHg, and a vapor pressure of 95.3±0.1 mmHg at 25°C . It has a molar refractivity of 24.6±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 81.1±5.0 cm3 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-Ethynylcyclopropan-1-amine has been synthesized as a hydrochloride from cyclopropylacetylene, with applications in forming new compounds. For instance, it was converted into ethynyl-extended 1-aminocyclopropanecarboxylic acid and made available as N-Fmoc-protected derivatives, expanding its utility in chemical synthesis (Kozhushkov et al., 2010).
Structural and Conformational Studies
Research involving microwave spectroscopy and quantum chemical calculations has been conducted on 1-ethynylcyclopropan-1-amine to understand its structural and conformational properties. This includes studying its dipole moment components and intramolecular hydrogen bonds (Marstokk et al., 1999).
Catalytic Applications
1-Ethynylcyclopropan-1-amine has been used in enantioselective intramolecular propargylic amination, using chiral copper-pybox complexes as catalysts. This method provides a synthetic approach to prepare nitrogen-containing heterocyclic compounds with ethynyl groups, highlighting its importance in asymmetric synthesis (Shibata et al., 2014).
Photochemical Production
The compound has been involved in the photochemical production of 1-aminonorbornanes, demonstrating its potential in generating bioisosteric compounds for drug discovery. This method offers access to a variety of substitution patterns on saturated carbocyclic frameworks (Staveness et al., 2019).
Synthesis of Cyclopropyl Amines
1-Ethynylcyclopropan-1-amine has also been utilized in the synthesis of cyclopropyl amines and cyclopropanols, showcasing its versatility in organic synthesis. This includes exploring alternative methods for cyclopropanation using aluminum carbenoids (Kadikova et al., 2015).
Safety And Hazards
1-Ethynylcyclopropan-1-amine is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and avoid eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
1-ethynylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNHEJNZGOVFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B1442468.png)



![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)







